REACTION_CXSMILES
|
Cl.[C:2]1([C:8]2([NH2:11])[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[F:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([C:32]2[CH:37]=[CH:36][N:35]3[N:38]=[C:39]([C:45]4[CH:50]=[CH:49][C:48]([F:51])=[CH:47][CH:46]=4)[C:40]([C:41](=[O:44])[NH:42][CH3:43])=[C:34]3[C:33]=2[F:52])[C:30]=1[CH3:31])[C:25]([OH:27])=[O:26].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[C:25]([O-:27])(=[O:26])[CH3:24].[NH4+:11].[F:52][C:33]1[C:34]2[N:35]([N:38]=[C:39]([C:45]3[CH:46]=[CH:47][C:48]([F:51])=[CH:49][CH:50]=3)[C:40]=2[C:41]([NH:42][CH3:43])=[O:44])[CH:36]=[CH:37][C:32]=1[C:29]1[CH:28]=[C:24]([C:25](=[O:26])[NH:11][C:8]2([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH2:10][CH2:9]2)[CH:23]=[C:22]([F:21])[C:30]=1[CH3:31] |f:0.1,4.5,7.8|
|
Name
|
|
Quantity
|
0.059 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1(CC1)N
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
3-fluoro-5-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)pyrazolo[1,5-a]pyridin-5-yl)-4-methylbenzoic acid
|
Quantity
|
0.012 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C)C1=C(C=2N(C=C1)N=C(C2C(NC)=O)C2=CC=C(C=C2)F)F
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.021 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=2N(C=CC1C1=C(C(=CC(=C1)C(NC1(CC1)C1=CC=CC=C1)=O)F)C)N=C(C2C(=O)NC)C2=CC=C(C=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[C:2]1([C:8]2([NH2:11])[CH2:10][CH2:9]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[F:21][C:22]1[CH:23]=[C:24]([CH:28]=[C:29]([C:32]2[CH:37]=[CH:36][N:35]3[N:38]=[C:39]([C:45]4[CH:50]=[CH:49][C:48]([F:51])=[CH:47][CH:46]=4)[C:40]([C:41](=[O:44])[NH:42][CH3:43])=[C:34]3[C:33]=2[F:52])[C:30]=1[CH3:31])[C:25]([OH:27])=[O:26].CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>CN(C=O)C>[C:25]([O-:27])(=[O:26])[CH3:24].[NH4+:11].[F:52][C:33]1[C:34]2[N:35]([N:38]=[C:39]([C:45]3[CH:46]=[CH:47][C:48]([F:51])=[CH:49][CH:50]=3)[C:40]=2[C:41]([NH:42][CH3:43])=[O:44])[CH:36]=[CH:37][C:32]=1[C:29]1[CH:28]=[C:24]([C:25](=[O:26])[NH:11][C:8]2([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH2:10][CH2:9]2)[CH:23]=[C:22]([F:21])[C:30]=1[CH3:31] |f:0.1,4.5,7.8|
|
Name
|
|
Quantity
|
0.059 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C1(CC1)N
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
3-fluoro-5-(4-fluoro-2-(4-fluorophenyl)-3-(methylcarbamoyl)pyrazolo[1,5-a]pyridin-5-yl)-4-methylbenzoic acid
|
Quantity
|
0.012 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1C)C1=C(C=2N(C=C1)N=C(C2C(NC)=O)C2=CC=C(C=C2)F)F
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.021 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=2N(C=CC1C1=C(C(=CC(=C1)C(NC1(CC1)C1=CC=CC=C1)=O)F)C)N=C(C2C(=O)NC)C2=CC=C(C=C2)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |